2-Benzothiazolesulfonyl chloride
Overview
Description
2-Benzothiazolesulfonyl chloride is an organic compound that features a benzothiazole ring fused with a sulfonyl chloride group. This compound is known for its high reactivity, making it a valuable reagent in various chemical syntheses, particularly in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Benzothiazolesulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of 2-aminobenzenethiol with sulfonyl chlorides under controlled conditions. Another method includes the cyclization of thioamide or carbon dioxide with appropriate reagents .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of 2-aminothiophenol and sulfonyl chlorides in the presence of catalysts to enhance the reaction efficiency and yield . The reaction is typically carried out in solvents like dioxane or ethanol to facilitate the process.
Chemical Reactions Analysis
Types of Reactions
2-Benzothiazolesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Oxidation and Reduction: While less common, it can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in reactions with this compound.
Catalysts: Catalysts like palladium complexes are often employed to improve reaction rates and yields.
Major Products Formed
Scientific Research Applications
2-Benzothiazolesulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Benzothiazolesulfonyl chloride involves its high reactivity towards nucleophiles. The sulfonyl chloride group readily reacts with nucleophilic species, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives. These reactions often proceed through a nucleophilic substitution mechanism, where the nucleophile attacks the sulfur atom, displacing the chloride ion.
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: This compound shares the benzothiazole core but lacks the sulfonyl chloride group, making it less reactive in nucleophilic substitution reactions.
2-Mercaptobenzothiazole: Similar in structure, but with a thiol group instead of a sulfonyl chloride, it is widely used in rubber vulcanization.
Uniqueness
2-Benzothiazolesulfonyl chloride is unique due to its sulfonyl chloride group, which imparts high reactivity and versatility in chemical synthesis. This makes it particularly valuable in the development of pharmaceuticals and other complex organic molecules.
Properties
IUPAC Name |
1,3-benzothiazole-2-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO2S2/c8-13(10,11)7-9-5-3-1-2-4-6(5)12-7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSILAFDVJZUQPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00430803 | |
Record name | 2-Benzothiazolesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00430803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2824-46-6 | |
Record name | 2-Benzothiazolesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00430803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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